4-(1-Amino-2,2,2-trifluoroethyl)phenol

Lipophilicity Drug-likeness Medicinal chemistry building blocks

Procure 4-(1-Amino-2,2,2-trifluoroethyl)phenol to leverage its unique trifluoromethyl-induced pKa shift (~5.7 vs. ~10.6), enhanced lipophilicity (XLogP3 1.6), and para-phenolic handle for regioselective derivatization. This scaffold is validated as a 2-fold potent enzalutamide amide isostere and a CNS-optimized anticonvulsant core, making it a strategic building block for prostate cancer, neurological, and PROTAC programs. Enantiopure (R)- and (S)- forms available.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 1187928-59-1
Cat. No. B1280415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2,2,2-trifluoroethyl)phenol
CAS1187928-59-1
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)O
InChIInChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,7,13H,12H2
InChIKeyXIBJQYMKBQZQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Amino-2,2,2-trifluoroethyl)phenol (CAS 1187928-59-1): Procurement-Grade Chiral Fluorinated Building Block


4-(1-Amino-2,2,2-trifluoroethyl)phenol (CAS 1187928-59-1) is a chiral, fluorinated aromatic amino-alcohol with the molecular formula C₈H₈F₃NO and molecular weight 191.15 g/mol [1]. It features a para-phenolic hydroxyl group, a primary amine at the benzylic position, and a trifluoromethyl (-CF₃) group at the β-carbon, creating a single stereogenic center. The compound exists as a racemic mixture under this CAS, with the (R)-enantiomer registered as CAS 1187930-88-6 and the (S)-enantiomer under the same parent CAS but with distinct stereochemical assignment . The combination of a hydrogen-bond-donating phenol, a nucleophilic amine, and the electron-withdrawing -CF₃ group makes it a versatile intermediate for medicinal chemistry, particularly for introducing fluorine-containing chiral amines into drug scaffolds [2].

Why Generic Substitution Fails: Quantifiable Physicochemical Differentiation of 4-(1-Amino-2,2,2-trifluoroethyl)phenol from Non-Fluorinated and Regioisomeric Analogs


4-(1-Amino-2,2,2-trifluoroethyl)phenol cannot be freely interchanged with its closest analogs due to three quantifiable physicochemical drivers: (i) the -CF₃ group reduces the amine pKa by approximately 3–4 units relative to non-fluorinated benzylamines (trifluoroethylamine pKa ~5.7 vs. ethylamine pKa ~10.6), fundamentally altering protonation state at physiological pH [1]; (ii) the XLogP3 increases from ~0.8 for the non-fluorinated 4-(1-aminoethyl)phenol to ~1.6 for the trifluoroethyl analog, a 0.8 log-unit gain that impacts membrane permeability and metabolic stability [2]; and (iii) the para-phenolic substitution pattern provides distinct reactivity compared to ortho-isomers, enabling regioselective derivatization and different hydrogen-bonding geometries with biological targets [3]. These differences are not cosmetic—they directly determine the compound's suitability as a chiral building block, its behavior in coupling reactions, and its potential as an amide isostere in drug design.

Quantitative Comparative Evidence: 4-(1-Amino-2,2,2-trifluoroethyl)phenol vs. Closest Analogs


Lipophilicity Gain: XLogP3 Comparison of Trifluoroethyl vs. Ethyl Benzylamine Analogs

The trifluoroethyl substituent in 4-(1-amino-2,2,2-trifluoroethyl)phenol confers a quantitatively significant increase in computed lipophilicity relative to the non-fluorinated analog 4-(1-aminoethyl)phenol. The (R)-enantiomer of the target compound has a PubChem-computed XLogP3 of 1.6 [1], while the non-fluorinated analog 4-(1-aminoethyl)phenol has a reported XLogP3 of approximately 0.8 [2]. The difference of approximately 0.8 log units represents a roughly 6.3-fold increase in octanol-water partition coefficient, consistent with the established effect of -CF₃ substitution on aromatic amine logP. Vendor-reported logP for the (S)-enantiomer is 1.81, further corroborating this range .

Lipophilicity Drug-likeness Medicinal chemistry building blocks

Amine Basicity Modulation: pKa Shift of the 1-Amino-2,2,2-trifluoroethyl Moiety vs. Non-Fluorinated Benzylamines

The electron-withdrawing -CF₃ group dramatically reduces the basicity of the adjacent primary amine. Literature data establish that trifluoroethylamine has a pKa of approximately 5.7, compared to approximately 10.6 for ethylamine—a difference of approximately 4.9 orders of magnitude [1]. The predicted pKa of 2,2,2-trifluoro-1-phenylethylamine (a close structural analog lacking only the phenolic -OH) is 6.15 ± 0.10 [2]. In contrast, the predicted pKa of the phenolic -OH in the target compound is approximately 9.55, making the phenol the more acidic proton under physiological conditions . This inversion of the normal basicity hierarchy (where aliphatic amines are typically more basic than phenols) is a direct consequence of -CF₃ substitution and dictates that at pH 7.4, the amine exists predominantly in its neutral, deprotonated form (~2% protonated), whereas the non-fluorinated analog would be approximately 99.9% protonated.

Amine basicity pKa Protonation state Bioisostere design

Enantiomeric Purity and Chiral Building Block Availability vs. Racemic and Non-Chiral Analogs

4-(1-Amino-2,2,2-trifluoroethyl)phenol is commercially available as both racemate (95% purity) and single enantiomers. The (S)-enantiomer (CAS 1187930-88-6) is available at 97% purity with a defined specific rotation and one asymmetric atom from Fluorochem , and the (R)-enantiomer is available at 96% purity from multiple vendors [1]. This contrasts with the non-chiral analog 4-(2,2,2-trifluoroethyl)aminophenol (CAS 1011805-88-1), which lacks a stereogenic center entirely, and with the ortho-isomer 2-(1-amino-2,2,2-trifluoroethyl)phenol, which is primarily available only as racemate at 95% purity [2]. The availability of enantiopure forms of the para-isomer enables its direct use in asymmetric synthesis without additional resolution steps. The related hydroxy analog 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol has been resolved to >99% enantiomeric excess via lipase-catalyzed alcoholysis (E > 100), demonstrating the feasibility of achieving very high optical purity for this scaffold [3].

Chiral resolution Enantiomeric purity Asymmetric synthesis Building block procurement

1-Amino-2,2,2-trifluoroethyl as an Amide Isostere in Androgen Receptor Inhibitor Design

The 1-amino-2,2,2-trifluoroethyl moiety—the core structural feature of 4-(1-amino-2,2,2-trifluoroethyl)phenol—has been explicitly validated as an amide isostere in the design of androgen receptor (AR) inhibitors targeting castration-resistant prostate cancer (CRPC). Wang et al. (2017) designed and synthesized a series of 1-hydroxyl or 1-amino-2,2,2-trifluoro-1-ethyl compounds to replace the amide group of enzalutamide (ENT), an approved CRPC drug [1]. Among the compounds tested, compound 13b (bearing the 1-amino-2,2,2-trifluoroethyl isostere) was 2-fold more potent than enzalutamide against LNCaP-AR cells and demonstrated in vivo anti-tumor efficacy with oral administration at 15 mg/kg once daily. This head-to-head potency comparison establishes the 1-amino-2,2,2-trifluoroethyl group as a quantitatively superior amide replacement in this target class. In contrast, the non-fluorinated 1-aminoethyl group lacks the metabolic stability advantages conferred by fluorine and does not provide the same isosteric match for the amide carbonyl.

Androgen receptor Prostate cancer Amide isostere Enzalutamide Bioisostere

Class-Level Validation: Anticonvulsant Activity of the 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol Scaffold (MB003)

While 4-(1-amino-2,2,2-trifluoroethyl)phenol itself has not been profiled in seizure models, its direct hydroxy analog (4-(1-hydroxy-2,2,2-trifluoroethyl)phenol) is a key intermediate for the propofol analog MB003, which has been quantitatively characterized in the NIH/NINDS Anticonvulsant Screening Program. Baker et al. (2011) reported that MB003 (2,6-diisopropyl-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol) exhibited an ED50 of 38.4 mg/kg in the 6 Hz (32 mA) partial seizure model in mice, comparable to propofol's ED50 of 32.8 mg/kg, but with reduced toxicity (ataxia) relative to the parent 2,6-dialkylphenols [1]. The 4-substituted 1-hydroxy-2,2,2-trifluoroethyl group was essential for this activity profile: the 2,6-dimethyl analog with the same para-substitution was inactive, and MB003 exhibited lower ED50 values than valproic acid, felbamate, carbamazepine, phenytoin, and ethosuximide in the same model [2]. Subsequent SAR studies confirmed that 4-HTFE phenols with branched ortho-alkyl groups (isopropyl, sec-butyl) produce good antiseizure protection, while linear alkyl analogs (methyl, ethyl, n-propyl) are inactive [3].

Anticonvulsant Propofol analog 6 Hz seizure model ED50 Epilepsy

Optimal Procurement and Application Scenarios for 4-(1-Amino-2,2,2-trifluoroethyl)phenol Based on Quantitative Evidence


Chiral Building Block for Androgen Receptor and Nuclear Receptor Drug Discovery Programs

Procure the enantiopure (R)- or (S)-4-(1-amino-2,2,2-trifluoroethyl)phenol (96–97% purity) as a key intermediate for synthesizing amide isostere-containing AR inhibitors. The 1-amino-2,2,2-trifluoroethyl moiety has been demonstrated to be a 2-fold more potent replacement for the amide group of enzalutamide against LNCaP-AR prostate cancer cells [1], validating this building block for castration-resistant prostate cancer and other nuclear receptor programs. The phenol -OH provides a convenient handle for further derivatization (ether formation, esterification, or Mitsunobu coupling) without affecting the chiral center.

CNS-Penetrant Fragment and Lead Optimization Leveraging Favorable Physicochemical Profile

The combination of moderate lipophilicity (XLogP3 = 1.6, vendor logP = 1.81) and a largely neutral amine at physiological pH (predicted amine pKa ~5.7–6.2) makes this compound suitable for CNS drug discovery [2]. For programs targeting neurological disorders where passive BBB penetration is critical, 4-(1-amino-2,2,2-trifluoroethyl)phenol offers a more favorable CNS MPO profile than its non-fluorinated analog 4-(1-aminoethyl)phenol (XLogP3 ≈ 0.8), with the -CF₃ group providing metabolic stability against oxidative deamination.

Key Intermediate for Next-Generation Anticonvulsant Development (Propofol Analog Scaffold)

Use 4-(1-amino-2,2,2-trifluoroethyl)phenol as a synthetic precursor to 4-(1-substituted-2,2,2-trifluoroethyl)phenol derivatives, a scaffold class validated in NIH/NINDS anticonvulsant screening. The close structural analog MB003 demonstrated ED50 = 38.4 mg/kg in the 6 Hz therapy-resistant seizure model with reduced ataxia versus propofol [3]. The amino group in the target compound allows for facile conversion to amides, ureas, sulfonamides, or reduction to the active hydroxy analog, providing versatile entry points for SAR exploration around the 4-position of the propofol pharmacophore.

Synthesis of Enantiomerically Pure Fluorinated Amine Libraries via Parallel Derivatization

For medicinal chemistry groups building fluorinated fragment or lead-like libraries, the availability of both enantiomers of 4-(1-amino-2,2,2-trifluoroethyl)phenol at defined purity (96–97%) enables parallel synthesis of diastereomerically pure compound arrays. The phenolic -OH and the primary amine provide two orthogonal derivatization sites, allowing for systematic exploration of vectors in fragment-based drug discovery. The para relationship between these functional groups ensures a well-defined exit vector geometry distinct from the ortho-isomer [4], making this scaffold particularly useful for rigid linker design in bivalent ligands or PROTAC molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Amino-2,2,2-trifluoroethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.